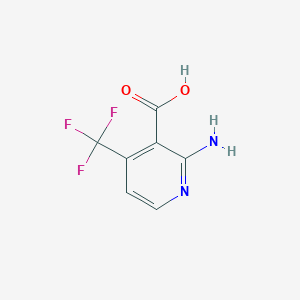

2-Amino-4-(trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNBKIZJWCGTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227489-68-0 | |

| Record name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Amino-4-(trifluoromethyl)nicotinic Acid: A Technical Guide for Chemical Researchers

The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Amino-4-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth examination of a robust and scientifically sound pathway for its synthesis, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction to Synthetic Strategy

The synthesis of this compound presents a unique set of challenges, primarily centered around the controlled functionalization of the pyridine ring. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups dictates the regioselectivity of subsequent reactions. A logical and efficient synthetic approach involves a multi-step process commencing with the construction of a suitably substituted pyridine ring, followed by sequential modifications to introduce the desired amino and carboxylic acid functionalities.

This guide will focus on a pathway that leverages the synthesis of a key intermediate, 2-chloro-4-(trifluoromethyl)nicotinic acid, followed by a nucleophilic aromatic substitution to install the amino group. This approach offers a reliable and scalable route to the target molecule.

Core Synthesis Pathway: From Halogenated Precursor to Final Product

The overall synthetic strategy can be visualized as a two-stage process:

-

Formation of the Halogenated Nicotinic Acid Backbone: Synthesis of 2-chloro-4-(trifluoromethyl)nicotinic acid.

-

Amination of the Pyridine Ring: Introduction of the amino group at the C2 position.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(trifluoromethyl)nicotinic Acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a multitude of approved therapeutics and promising clinical candidates. Among these, 2-Amino-4-(trifluoromethyl)nicotinic acid (CAS: 1227489-68-0) emerges as a particularly valuable building block. The strategic placement of an amino group, a carboxylic acid, and a trifluoromethyl moiety on the pyridine ring creates a trifecta of functionality. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino and carboxylic acid groups provide versatile handles for synthetic elaboration and critical points for modulating solubility and salt formation.[1]

This document serves as a comprehensive technical guide for researchers and drug development professionals. It moves beyond a simple datasheet to provide not only the available physicochemical data but also the robust experimental protocols required to generate this information in your own laboratory. Understanding these properties is not a mere academic exercise; it is the fundamental basis for rational formulation design, pharmacokinetic optimization, and ultimately, the successful progression of a new chemical entity from the bench to the clinic.[2] The following sections are designed to empower you with both the data and the methodology to fully characterize this important synthetic intermediate.

Molecular Identity and Core Physicochemical Parameters

This compound is a substituted pyridinecarboxylic acid. Its unique substitution pattern dictates its chemical behavior, influencing everything from its solubility profile to its crystalline structure.

| Property | Value / Description | Source |

| IUPAC Name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid | - |

| Synonyms | 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylic acid | [3] |

| CAS Number | 1227489-68-0 | [3] |

| Molecular Formula | C₇H₅F₃N₂O₂ | - |

| Molecular Weight | 206.12 g/mol | [3] |

| Calculated LogP | 1.31 | [3] |

| Calculated Polar Surface Area (PSA) | 76.94 Ų | [3] |

| Melting Point | Data not publicly available. Expected to be a crystalline solid with a relatively high melting point (>150 °C), influenced by intermolecular hydrogen bonding. Thermal analysis is required for an experimental value. | [3] |

| Boiling Point | Data not publicly available. Expected to decompose prior to boiling at atmospheric pressure. | [3] |

| Aqueous Solubility | Data not publicly available. Expected to exhibit significant pH-dependent solubility due to the presence of both an acidic (carboxylic acid) and a basic (amino) group. Experimental determination is essential. | - |

| pKa Values | Data not publicly available. Estimated pKa₁ (carboxylic acid) ≈ 2.5-4.5; Estimated pKa₂ (pyridinium ion) ≈ 3.5-5.5. The electron-withdrawing trifluoromethyl group will lower both pKa values relative to unsubstituted nicotinic acid. Experimental determination is required. | [4] |

Ionization Behavior (pKa) and its Critical Role

The ionization state of an active pharmaceutical ingredient (API) is a paramount factor governing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, two key ionization events are anticipated: the deprotonation of the carboxylic acid and the protonation of the pyridine ring nitrogen. The amino group is expected to be a much weaker base and is less likely to be protonated under physiological conditions.

The interplay between the acidic carboxylic group and the basic pyridine nitrogen makes this molecule zwitterionic in a specific pH range. Understanding the pKa values is therefore non-negotiable for predicting its behavior in the gastrointestinal tract and in formulation buffers.

Caption: Predicted ionization states of this compound across a pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust method for determining the ionization constants of an API.[5] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which 50% of the functional group is ionized, identified from the inflection points of the titration curve.[6]

Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using 0.15 M KCl.[5]

-

Titration - Leg 1 (Base Titration):

-

Acidify the sample solution to ~pH 2.0 with 0.1 M HCl.

-

Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of standardized 0.1 M NaOH.

-

Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).

-

Continue the titration until ~pH 12.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Calculate the first derivative (dpH/dV) to precisely identify the equivalence points (maxima in the derivative curve).

-

The pKa of the most acidic group (the carboxylic acid) is determined from the pH at the half-equivalence point of the first buffer region.

-

-

Causality and Trustworthiness: Performing a minimum of three replicate titrations is crucial for ensuring the reliability of the results.[5] The standard deviation of the pKa values should be calculated. This self-validating system ensures that the observed values are reproducible and not artifacts of a single experiment.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: The Gateway to Bioavailability

Equilibrium solubility is the concentration of a compound in a saturated solution when excess solid is present.[2] For an orally administered drug, poor aqueous solubility is a major hurdle to achieving adequate bioavailability. The pH-dependent solubility of this compound must be thoroughly characterized across the physiological pH range of the gastrointestinal tract (pH 1.2 - 6.8).[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[2] This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[1][7]

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the GI tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]

-

Sample Addition: Add an amount of this compound to each buffer solution that is well in excess of its expected solubility. The goal is to create a saturated solution with visible solid remaining.

-

Equilibration: Place the sealed vials in a shaking water bath or incubator maintained at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A time-point study should be conducted initially to confirm that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved API from the solid material, typically by centrifugation (e.g., 15 minutes at >10,000 rpm) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the API in the clear filtrate using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Causality and Trustworthiness: The experiment must be performed in at least triplicate at each pH condition.[7] The presence of undissolved solid at the end of the experiment is a critical visual confirmation that a saturated solution was achieved. The use of a validated HPLC method ensures that the measured concentration is accurate and not influenced by potential degradation products.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Thermal Properties and Solid-State Characterization

The solid-state properties of an API, including its melting point, crystallinity, and potential for polymorphism, are critical quality attributes that can impact stability, dissolution rate, and manufacturability.

Experimental Protocol: Thermal Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful complementary techniques for characterizing the thermal behavior of a material.[8]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (as an endothermic peak) and identify other thermal events like polymorphic transitions.[9]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate DSC or TGA pan (e.g., aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Thermal Program: Heat the sample under a controlled nitrogen purge (e.g., 40 mL/min) at a constant heating rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 350 °C).[9]

-

Data Analysis:

-

DSC Thermogram: The melting point is determined as the onset temperature of the sharp endothermic peak. The shape and temperature of the peak provide information about the sample's purity and crystallinity.

-

TGA Thermogram: The onset of significant mass loss indicates the beginning of thermal decomposition.

-

-

Causality and Trustworthiness: Running the analysis at different heating rates can reveal kinetic processes like polymorphic transitions.[10] The combination of DSC (detecting thermal events) and TGA (detecting mass loss) allows for unambiguous differentiation between melting and decomposition, ensuring an accurate interpretation of the material's thermal stability.

References

- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. who.int [who.int]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Navigating the Landscape of Trifluoromethyl-Substituted Nicotinic Acids: A Guide for Researchers

To the valued research community,

In the pursuit of novel therapeutics and advanced materials, the specific arrangement of functional groups on a molecule is of paramount importance. This guide was intended to provide an in-depth technical overview of 2-Amino-4-(trifluoromethyl)nicotinic acid . However, an exhaustive search of chemical supplier databases and scientific literature has revealed that this specific isomer is not readily commercially available and does not have a registered CAS number at this time. This suggests that it may be a novel compound or one that is not in common circulation.

This document serves to provide clarity on the available, closely related isomers, which may serve as viable alternatives in your research endeavors. We will delve into the identification and sourcing of these compounds, offering a comparative overview to aid in your experimental design.

The Challenge of Isomeric Specificity

Our investigation into "this compound" consistently led to several commercially available, yet structurally distinct, isomers. It is crucial for researchers to recognize these differences, as the position of the amino and trifluoromethyl groups on the pyridine ring will significantly influence the molecule's chemical reactivity, biological activity, and physical properties.

The following sections detail the key identifiers and suppliers for prominent, related nicotinic acid derivatives.

Available Isomers and Their Identification

For researchers working in drug discovery and material science, having the correct starting material is a critical first step. Below is a summary of related compounds, their Chemical Abstracts Service (CAS) numbers, and key molecular information.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 | C₇H₄F₃NO₂ | 191.11 |

| 2-Amino-5-(trifluoromethyl)nicotinic acid | 944900-39-4 | C₇H₅F₃N₂O₂ | 206.12 |

| 2-Fluoro-4-(trifluoromethyl)nicotinic acid | 1040681-74-0 | C₇H₃F₄NO₂ | 209.10 |

This table provides a quick reference for distinguishing between these structurally similar molecules. The distinct CAS numbers are the definitive identifiers for each unique chemical entity.

Sourcing and Procurement of Related Compounds

Securing high-purity reagents is a cornerstone of reproducible research. The following suppliers are reputable sources for the aforementioned nicotinic acid derivatives. We recommend consulting with them directly for the most current information on availability, purity, and pricing.

| Compound Name | Supplier(s) |

| 4-(Trifluoromethyl)nicotinic acid | BLD Pharm[1], ChemScene |

| 2-Amino-5-(trifluoromethyl)nicotinic acid | Sigma-Aldrich |

| 2-Fluoro-4-(trifluoromethyl)nicotinic acid | Fisher Scientific[2], Thermo Fisher Scientific[3] |

Note: Supplier availability may vary by region and is subject to change. Always verify the product specifications and purity before purchase.

Proposed Experimental Workflow: A General Approach

While a specific protocol for the requested "this compound" cannot be provided due to its apparent lack of commercial availability, a general workflow for the utilization of similar nicotinic acid derivatives in a medicinal chemistry context is outlined below. This workflow illustrates a common path from a starting material to a potential drug candidate.

Step-by-Step Methodology for Amide Synthesis (General Protocol)

-

Reagent Preparation : Dissolve the selected nicotinic acid derivative (e.g., 4-(Trifluoromethyl)nicotinic acid) in an appropriate anhydrous solvent (e.g., Dichloromethane or Dimethylformamide) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Carboxylic Acid Activation :

-

Method A (Acid Chloride Formation) : Add thionyl chloride (SOCl₂) dropwise to the solution at 0°C and then warm to reflux until the reaction is complete (monitored by TLC or LC-MS). Remove the excess SOCl₂ under reduced pressure.

-

Method B (Peptide Coupling) : Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like Hydroxybenzotriazole (HOBt) to the solution.

-

-

Amine Addition : To the activated carboxylic acid, add a solution of the desired amine and a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) at 0°C.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir until completion.

-

Work-up : Quench the reaction with water or a mild aqueous acid/base. Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired amide.

-

Analysis : Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

While the specific compound This compound appears to be a novel or currently unavailable chemical entity, the landscape of trifluoromethyl-substituted nicotinic acids offers a rich field for exploration. The commercially available isomers discussed in this guide provide a solid foundation for research in medicinal chemistry and materials science.

It is our recommendation that researchers interested in the specific properties of "this compound" consider a custom synthesis route. Collaboration with a specialized contract research organization (CRO) could facilitate the production of this novel compound, opening new avenues for discovery.

We trust this guide provides valuable insights and practical information for your research endeavors. As new compounds become available, we will continue to update our resources to serve the scientific community.

References

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-2-Amino-4-(trifluoromethyl)nicotinic-Acid

Introduction

2-Amino-4-(trifluoromethyl)nicotinic acid, with the molecular formula C₇H₅F₃N₂O₂, is a substituted pyridine carboxylic acid of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural complexity, featuring an aromatic pyridine ring modified with an electron-donating amino group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid moiety, makes it a valuable building block for synthesizing novel pharmaceutical and agrochemical agents. The precise arrangement of these functional groups imparts unique chemical properties that are leveraged in the design of targeted therapeutics.

The unambiguous confirmation of the molecular structure and purity of such compounds is a cornerstone of chemical research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a seasoned application scientist, ensuring a blend of theoretical knowledge and practical insight for professionals in the field.

Molecular-Structure-and-Atom-Numbering

A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of this compound, with standardized atom numbering for NMR analysis, is presented below.

Caption: Molecular structure of this compound with atom numbering.

1.-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed picture of its atomic connectivity and chemical environment.

¹H-NMR-Analysis-(Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the amine protons, and the carboxylic acid proton. The electron-withdrawing trifluoromethyl group and the electron-donating amino group will significantly influence the chemical shifts of the aromatic protons.

-

Aromatic Protons (H5, H6): Two signals are expected in the aromatic region. H5 is expected to be downfield due to the anisotropic effect of the adjacent carboxylic acid and the influence of the CF₃ group. H6, being adjacent to the nitrogen atom, will also be in the downfield region. These two protons will likely appear as doublets due to coupling with each other.

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift can vary depending on the solvent, concentration, and temperature.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a significant downfield shift (>10 ppm), characteristic of carboxylic acid protons.[2]

Table-1:-Predicted-¹H-NMR-Spectral-Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 7.5 - 8.0 | Doublet (d) | ~5-7 |

| H6 | 8.0 - 8.5 | Doublet (d) | ~5-7 |

| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | N/A |

| -COOH | > 12.0 | Broad Singlet (br s) | N/A |

| Note: Predictions are based on analogous structures and standard chemical shift values. The use of DMSO-d₆ as a solvent is assumed, which helps in observing labile protons like -NH₂ and -COOH. |

¹³C-NMR-Analysis-(Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule, plus the carbon of the trifluoromethyl group.

-

Aromatic Carbons (C2-C6): Five signals are expected. C2 and C4 will be significantly influenced by the amino and trifluoromethyl groups, respectively. C3 will carry the carboxylic acid group.

-

Carboxylic Carbon (C7): This signal will appear in the typical downfield region for carboxylic acids (160-180 ppm).

-

Trifluoromethyl Carbon (C8): The CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Table-2:-Predicted-¹³C-NMR-Spectral-Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C2 | 155 - 165 | Singlet |

| C3 | 110 - 120 | Singlet |

| C4 | 135 - 145 | Quartet (q) |

| C5 | 115 - 125 | Singlet |

| C6 | 145 - 155 | Singlet |

| C7 (-COOH) | 165 - 175 | Singlet |

| C8 (-CF₃) | 120 - 130 | Quartet (q) |

| Note: The chemical shift of C4 will be split into a quartet due to two-bond C-F coupling, and C8 will show a strong one-bond C-F coupling. |

¹⁹F-NMR-Analysis

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-CF₃ Group: A singlet is expected in the range of -60 to -70 ppm, which is characteristic of a CF₃ group attached to an aromatic ring. The exact chemical shift can provide information about the electronic environment of the ring.[3]

Experimental-Protocol:-NMR-Data-Acquisition

The following methodology ensures high-quality NMR data acquisition.[4]

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 250 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024.

-

-

Caption: Workflow for NMR spectroscopic analysis.

2.-Infrared-(IR)-Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its amino, carboxylic acid, trifluoromethyl, and aromatic pyridine moieties.

Interpretation-of-Key-IR-Bands

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

N-H Stretch (Amine): Two medium-intensity sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Several bands of variable intensity are expected in the 1450-1620 cm⁻¹ region.

-

C-F Stretches (Trifluoromethyl): Very strong and characteristic absorption bands are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹, due to the C-F stretching vibrations.

Table-3:-Characteristic-IR-Absorption-Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 | Medium to Strong |

| Trifluoromethyl | C-F Stretch | 1100 - 1300 | Very Strong |

Experimental-Protocol:-IR-Data-Acquisition-(ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly.

3.-Mass-Spectrometry-(MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Interpretation-of-Mass-Spectrum

The molecular formula C₇H₅F₃N₂O₂ corresponds to a monoisotopic mass of 206.0303 Da.

-

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z corresponding to this exact mass. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 207.0381 or the deprotonated molecule [M-H]⁻ at m/z 205.0227 would be expected, depending on the ionization mode.

-

Key Fragmentation Patterns: Common fragmentation pathways for this molecule would include:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of CO₂ (44 Da) via decarboxylation.

-

Loss of the •CF₃ radical (69 Da).

-

Cleavage of the entire carboxylic acid group (-COOH, 45 Da).

-

Table-4:-Predicted-Mass-Spectrometry-Data-(ESI+)

| m/z (Da) | Ion Formula | Description |

| 207.0381 | [C₇H₆F₃N₂O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 189.0275 | [C₇H₄F₃N₂O]⁺ | Loss of H₂O from [M+H]⁺ |

| 163.0429 | [C₆H₆F₃N₂]⁺ | Loss of CO₂ from [M+H]⁺ |

| 138.0375 | [C₇H₆N₂O₂]⁺ | Loss of •CF₃ from [M+H]⁺ |

Experimental-Protocol:-MS-Data-Acquisition-(ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters:

-

Mode: ESI Positive or Negative.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizing Gas (N₂): Set to an appropriate flow rate to ensure stable spray.

-

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation data, perform MS/MS analysis by selecting the parent ion of interest.

Integrated-Analytical-Workflow

The complete and confident characterization of this compound relies on the synergistic use of all three spectroscopic techniques.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-(trifluoromethyl)nicotinic acid

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the molecular structure and conformational preferences of 2-Amino-4-(trifluoromethyl)nicotinic acid, a molecule of significant interest in the fields of medicinal chemistry and drug development. By integrating experimental data from closely related analogues and established principles of computational chemistry, we will explore the key structural features that dictate its physicochemical and biological properties.

Introduction: The Significance of Fluorinated Nicotinic Acids

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in numerous biological processes and pharmaceutical agents.[1][2] The introduction of fluorine-containing substituents, such as a trifluoromethyl (CF3) group, can dramatically alter the parent molecule's properties. The strong electron-withdrawing nature of the CF3 group can influence the acidity of the carboxylic acid, modulate the basicity of the pyridine nitrogen, and enhance metabolic stability and membrane permeability.[3] These modifications are crucial for optimizing drug candidates. This compound is a key building block in the synthesis of various bioactive compounds, including insecticides like flonicamid.[4] A thorough understanding of its three-dimensional structure and conformational dynamics is therefore paramount for rational drug design and development.

Molecular Structure and Stereoelectronic Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 2-position, a carboxylic acid at the 3-position, and a trifluoromethyl group at the 4-position.

Insights from Analog Crystal Structures

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related 4-(trifluoromethyl)nicotinic acid provides valuable insights into the bond lengths, angles, and potential intermolecular interactions. In this analog, the pyridine ring is essentially planar, and the carboxylic acid group is twisted relative to the ring. The trifluoromethyl group exhibits C-F bond lengths and F-C-F bond angles typical for this substituent.

Intramolecular Hydrogen Bonding and Conformational Locks

A key feature of this compound is the potential for a strong intramolecular hydrogen bond between the amino group at the 2-position and the carbonyl oxygen of the carboxylic acid at the 3-position. This interaction can create a pseudo-six-membered ring, significantly restricting the rotational freedom of both substituents and favoring a planar conformation of this molecular fragment. Such intramolecular hydrogen bonds are known to stabilize the cis conformation of amide bonds in similar structures, which can be critical for receptor binding.[5]

Conformational Analysis: Unveiling the 3D Landscape

The overall conformation of this compound is primarily determined by the rotational barriers around the C3-C(O)OH and C4-CF3 single bonds.

Carboxylic Acid Orientation

The orientation of the carboxylic acid group is influenced by a balance of steric and electronic effects. The aforementioned intramolecular hydrogen bond with the 2-amino group is a powerful conformational determinant. In the absence of this interaction, steric hindrance between the carboxylic acid and the substituents at the 2 and 4 positions would play a more dominant role.

Trifluoromethyl Group Rotation

The trifluoromethyl group is expected to be relatively free to rotate around the C4-CF3 bond. However, there may be a slight preference for a staggered conformation relative to the pyridine ring to minimize steric clashes with the adjacent hydrogen atom at the 5-position.

The interplay of these factors results in a conformational landscape with a few low-energy states that the molecule is likely to populate in solution and in biological systems.[6]

Experimental and Computational Methodologies for Structural Elucidation

A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the structure and conformation of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information about the chemical environment of the protons on the pyridine ring and the amino group.

-

¹³C NMR would reveal the carbon skeleton and the electronic effects of the substituents.

-

¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group.[7]

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. The positions of these bands can provide clues about the extent of hydrogen bonding.[8]

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound.

Computational Modeling

Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for predicting the minimum energy conformations, rotational barriers, and spectroscopic properties of molecules. A conformational search followed by geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G*) can provide detailed insights into the preferred three-dimensional structures.

Step-by-Step Experimental and Computational Protocols

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (approximately 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to approximately 0-200 ppm.

-

A longer acquisition time and a greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse, proton-decoupled experiment.

-

Center the spectral width around -60 to -70 ppm, which is typical for trifluoromethyl groups.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and peak multiplicities to assign the signals to the respective nuclei.

Protocol for Computational Conformational Analysis

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers. The dihedral angles around the C3-C(O)OH and C4-CF3 bonds should be systematically rotated.

-

Geometry Optimization: Subject the identified low-energy conformers to full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.

-

Analysis: Analyze the relative energies of the conformers, key dihedral angles, bond lengths, and the nature of any intramolecular hydrogen bonds.

Visualizations

Caption: Key functional groups on the pyridine scaffold.

Caption: Integrated workflow for structural determination.

Quantitative Data Summary

| Parameter | Predicted Value/Range | Source/Method |

| Molecular Weight | 220.14 g/mol | Calculated |

| ¹⁹F NMR Chemical Shift | -60 to -70 ppm | Predicted from analogs[7] |

| C=O Stretch (IR) | 1680-1720 cm⁻¹ | Predicted |

| N-H Stretch (IR) | 3300-3500 cm⁻¹ | Predicted |

Conclusion

The molecular structure and conformational preferences of this compound are governed by a complex interplay of steric and electronic factors, with intramolecular hydrogen bonding playing a crucial role. While direct experimental structural data is limited, a comprehensive understanding can be achieved through the combined application of spectroscopic techniques and computational modeling. The insights gained from such analyses are invaluable for the rational design of novel therapeutics and agrochemicals based on this important molecular scaffold.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 890302-02-0: 2-aMino-6-(trifluoroMethyl)nicotinic acid [cymitquimica.com]

- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpsr.com [ijpsr.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-4-(trifluoromethyl)nicotinic Acid in Organic Solvents

A Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey through drug discovery and development. From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is paramount. This technical guide provides a comprehensive framework for approaching the solubility of 2-Amino-4-(trifluoromethyl)nicotinic acid, a compound of interest in medicinal chemistry. In the absence of extensive public domain data for this specific molecule, this guide focuses on the foundational principles, predictive insights, and detailed experimental methodologies required to characterize its solubility profile. We will delve into the structural and electronic factors likely to govern its behavior, present a gold-standard experimental protocol for solubility determination, and discuss the interpretation of the resulting data. This document is intended to serve as a practical and scientifically rigorous resource for researchers, enabling them to systematically evaluate the solubility of this compound and other novel chemical entities.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For drug candidates, aqueous solubility is a key determinant of bioavailability, while solubility in organic solvents is crucial for various stages of development, including:

-

Synthesis and Purification: The selection of appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of an API.[1][2]

-

Formulation Development: The ability to dissolve a drug in a suitable solvent system is fundamental to creating various dosage forms, from oral solutions to injectables.

-

Analytical Method Development: Accurate quantification of an API often requires its dissolution in a solvent compatible with analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Poor solubility can lead to significant challenges, including low bioavailability, difficulty in formulation, and unreliable in-vitro testing results.[3] Therefore, a thorough understanding and early assessment of a compound's solubility profile are critical for mitigating risks and accelerating the drug development timeline.[4]

Physicochemical Profile of this compound: A Predictive Analysis

While specific experimental data for this compound is not widely available, we can infer its likely solubility characteristics by examining its structural features and comparing it to related compounds.

Molecular Structure:

This compound is a derivative of nicotinic acid (Vitamin B3) and possesses several key functional groups that will dictate its interactions with various solvents:

-

Pyridine Ring: A heterocyclic aromatic ring that can engage in π-π stacking interactions.

-

Carboxylic Acid Group (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor.

-

Amino Group (-NH2): A basic group that is also a potent hydrogen bond donor.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group that can influence the acidity of the carboxylic acid and the basicity of the amino group, as well as contribute to the molecule's overall lipophilicity.[5]

The presence of both acidic (carboxylic acid) and basic (amino group) functionalities suggests that this compound is an amphoteric molecule. In organic solvents, it is expected to exist predominantly in its neutral form, whereas in aqueous solutions, its ionization state would be pH-dependent.[6]

Expected Solubility Behavior:

Based on its structure, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., alcohols, water): The carboxylic acid and amino groups will facilitate strong hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in solvents like methanol, ethanol, and water. The presence of the trifluoromethyl group may slightly reduce solubility in highly polar solvents compared to unsubstituted nicotinic acid.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid and amino groups. High solubility is generally observed for nicotinic acid and its derivatives in these solvents.[1][7] Acetonitrile, while polar, is a weaker hydrogen bond acceptor, which may result in lower solubility compared to DMSO and DMF.[2]

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the carboxylic acid and amino groups, the solubility of this compound is expected to be very low in nonpolar solvents.

The interplay between the hydrogen bonding capacity of the amino and carboxylic acid groups and the lipophilicity of the trifluoromethyl-substituted pyridine ring will ultimately determine the solubility in a given solvent.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[8] This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[3][4][9]

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, toluene) of high purity

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the minimum required shaking time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | [Hypothetical Value] |

| Ethanol | Polar Protic | 24.5 | [Hypothetical Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Hypothetical Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Hypothetical Value] |

| Ethyl Acetate | Moderately Polar | 6.0 | [Hypothetical Value] |

| Toluene | Nonpolar | 2.4 | [Hypothetical Value] |

| Hexane | Nonpolar | 1.9 | [Hypothetical Value] |

Interpretation of Results:

The solubility data should be analyzed in the context of solvent properties and the molecular structure of this compound.

-

Polarity and Hydrogen Bonding: A correlation between solubility and solvent polarity (as indicated by the dielectric constant) and hydrogen bonding capacity is expected. Higher solubility in polar protic and aprotic solvents would confirm the dominant role of the carboxylic acid and amino groups in the dissolution process.

-

Lipophilicity: The low solubility in nonpolar solvents would highlight the overall polar nature of the molecule, despite the presence of the lipophilic trifluoromethyl group.

-

Predictive Models: While beyond the scope of this guide to implement, the experimental data can be used to validate or refine in-silico solubility prediction models.[10][11][12][13]

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not readily found in public literature, a robust framework exists for its systematic determination and interpretation. By understanding the physicochemical contributions of its functional groups, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol provided in this guide offers a reliable method for generating high-quality solubility data. This information is invaluable for guiding decisions in synthesis, purification, formulation, and overall drug development, ultimately contributing to the successful progression of new chemical entities from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. CAS 890302-02-0: 2-aMino-6-(trifluoroMethyl)nicotinic acid [cymitquimica.com]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 11. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-4-(trifluoromethyl)nicotinic Acid

Executive Summary

2-Amino-4-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural complexity, featuring a nucleophilic amino group, an electron-withdrawing trifluoromethyl moiety, and a carboxylic acid function, presents both unique challenges and synthetic opportunities. This technical guide provides an in-depth analysis of the chemical reactivity centered on the C2-amino group. We will explore the electronic factors governing its reactivity and detail key transformations including N-acylation, N-alkylation, diazotization, and synthetically crucial cyclization reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures and novel chemical entities.

Introduction: A Scaffold of Strategic Importance

The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for aniline, while offering improved metabolic stability and distinct physicochemical properties, makes it a cornerstone of modern drug design. The title compound, this compound, is a particularly valuable synthon. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability.[2] This guide dissects the reactivity of the key amino functional group, providing a framework for its strategic manipulation in complex synthesis.

Electronic Profile: Understanding the Modulated Reactivity

The reactivity of the amino group in this compound is not analogous to that of simple 2-aminopyridine. Its nucleophilicity is significantly modulated by the electronic effects of the other ring substituents.

-

Trifluoromethyl Group (-CF3): Positioned at C4, this powerful electron-withdrawing group reduces the electron density of the entire pyridine ring through a strong negative inductive effect (-I). This deactivation decreases the basicity and nucleophilicity of the exocyclic amino group at C2.

-

Carboxylic Acid Group (-COOH): The C3-carboxylic acid is also electron-withdrawing and can engage in intramolecular hydrogen bonding with the C2-amino group, further reducing its availability for reactions. In the presence of a base, it will be deprotonated to the carboxylate, which can complicate certain reaction pathways.

This unique electronic landscape dictates the choice of reagents and reaction conditions required for successful chemical transformations.

Key Transformations of the Amino Group

The strategic modification of the amino group is central to elaborating the this compound scaffold into more complex target molecules.

N-Acylation

N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in bioactive molecules.[3] This reaction proceeds via nucleophilic attack of the amino group on an activated carbonyl compound.

Causality Behind Experimental Choices:

-

Acylating Agents: Acyl chlorides and anhydrides are common, highly reactive choices.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.[4]

-

Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

-

Consideration: Due to the reduced nucleophilicity of the amino group, slightly elevated temperatures or longer reaction times may be necessary compared to more electron-rich anilines.

| Reagent Class | Example | Base | Typical Conditions |

| Acyl Chloride | Benzoyl Chloride | Triethylamine (Et3N) | DCM, 0 °C to RT |

| Anhydride | Acetic Anhydride | Pyridine | Pyridine (solvent), RT |

| Carboxylic Acid | Benzoic Acid | EDC, HOBt | DMF, RT |

Table 1: Common Conditions for N-Acylation.

N-Alkylation

Introducing alkyl groups on the nitrogen atom is critical for tuning solubility, lipophilicity, and biological activity. Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation.[5] Reductive amination offers a more controlled approach for mono-alkylation.[6]

Causality Behind Experimental Choices:

-

Reductive Amination: This two-step, one-pot process involves the initial formation of a Schiff base (iminium ion) between the amine and an aldehyde or ketone, followed by in-situ reduction.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of acidic conditions required for iminium formation, and selective for the iminium ion over the carbonyl starting material. Sodium borohydride can also be used, but typically requires separate imine formation first.[6]

-

Solvent: Dichloroethane (DCE) or methanol are common solvents that effectively solubilize the reactants.

Diazotization and Sandmeyer Reactions

Diazotization converts the primary amino group into a diazonium salt, an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles.[7][8] This opens a gateway to installing functionalities that are difficult to introduce by other means. The Sandmeyer reaction, which uses copper(I) salts, is a classic and reliable method for introducing halides or a cyano group.[9][10]

Causality Behind Experimental Choices:

-

Diazotization: The amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). The reaction must be kept cold (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely, especially to the corresponding phenol.[11]

-

Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of the appropriate copper(I) salt (CuCl, CuBr, CuCN). The copper(I) species catalyzes the substitution via a radical-nucleophilic aromatic substitution mechanism.[9]

Intramolecular Cyclization: Building Fused Heterocycles

The juxtaposition of the C2-amino and C3-carboxylic acid groups makes this molecule an ideal precursor for constructing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidinones. These scaffolds are of high interest in drug discovery.[12] The reaction typically involves condensation of the amino group with a one-carbon electrophile, followed by intramolecular cyclization onto the activated carboxylic acid moiety.

Causality Behind Experimental Choices:

-

Activation: The carboxylic acid often requires activation, for example, by converting it to an ester or acyl chloride, to facilitate the final ring-closing step.

-

Reaction Conditions: A common strategy involves heating the aminonicotinic acid with a reagent like formamide or a triethyl orthoformate/acetic anhydride mixture. This forms an intermediate amidine or formimidate which then undergoes thermal cyclization.

This transformation is particularly powerful as it rapidly builds molecular complexity from the readily available starting material.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform optimization based on their specific substrate and desired outcome.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: General Procedure for Diazotization-Sandmeyer Bromination

-

Diazonium Salt Formation: Dissolve this compound (1.0 eq) in a mixture of 48% HBr and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.

-

Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.

-

Sandmeyer Reaction: Add the cold diazonium salt solution portion-wise to the stirred CuBr solution. Nitrogen gas evolution should be observed.[11]

-

Reaction Completion: After the addition is complete, warm the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up & Isolation: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the 2-bromo-4-(trifluoromethyl)nicotinic acid.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. While the nucleophilicity of its C2-amino group is tempered by the strong electron-withdrawing substituents on the pyridine ring, this feature can be harnessed for controlled and selective transformations. A thorough understanding of the electronic factors at play allows chemists to select appropriate conditions for a range of high-value reactions, including N-acylation, N-alkylation, diazotization, and intramolecular cyclizations. The methodologies and insights provided in this guide serve as a foundation for the innovative application of this scaffold in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Strategic Incorporation of the Trifluoromethyl Group in Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The strategic modification of this core through the introduction of specific functional groups is a cornerstone of modern drug design, aimed at optimizing pharmacokinetic and pharmacodynamic profiles.[3] Among these, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful moiety. Its distinct electronic and steric properties can profoundly influence a molecule's lipophilicity, metabolic stability, and target binding affinity.[4][5] This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in the design and function of nicotinic acid derivatives, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the physicochemical impact of the CF₃ group, delve into synthetic methodologies, and examine its influence on pharmacological activity, with a particular focus on the modulation of nicotinic acetylcholine receptors (nAChRs).

Physicochemical Impact of the Trifluoromethyl Group on the Nicotinic Acid Scaffold

The introduction of a CF₃ group to the nicotinic acid ring is a deliberate strategy to modulate its drug-like properties. This modification is far from a simple substitution; it fundamentally alters the electronic and physical nature of the molecule.

Enhanced Lipophilicity

Lipophilicity, often quantified as LogP or LogD, is a critical parameter that governs a drug's absorption, distribution, membrane permeability, and overall pharmacokinetic behavior.[6] The trifluoromethyl group is one of the most lipophilic substituents used in drug design, significantly more so than a methyl group or a single fluorine atom.[7] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-targeting agents.[8] For instance, the measured logD 7.4 value for 2-(trifluoromethylthio)pyridine is 2.13, a notable increase from the 1.69 value of its non-fluorinated 2-(methylthio)pyridine analog.[5]

Increased Metabolic Stability

One of the most significant advantages conferred by the CF₃ group is its exceptional stability against metabolic degradation.[5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP450) family.[9] When a CF₃ group replaces a metabolically vulnerable site, such as a methyl or methylene group prone to hydroxylation, it can dramatically increase the drug's half-life, reduce clearance, and improve its overall exposure.[9][10] This "metabolic blocking" strategy leads to less frequent dosing and improved patient compliance.[4] Studies on various compounds have shown that trifluoromethyl analogues exhibit a global protective effect, resulting in significantly fewer metabolites compared to their methyl counterparts.[10]

Modulation of Electronic Properties and Basicity (pKa)

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[11][12] When attached to the pyridine ring of nicotinic acid, it significantly decreases the electron density of the aromatic system. This has a direct impact on the basicity of the pyridine nitrogen. The CF₃ group lowers the pKa of the conjugate acid, making the pyridine less basic.[5] For example, replacing a methyl group with a trifluoromethyl group on a 2-substituted pyridine can decrease the pKa from ~3.7 to ~1.0.[5] This modulation of pKa can be critical for optimizing a drug's solubility, receptor binding interactions (by altering hydrogen bonding capabilities), and pharmacokinetic properties like absorption and elimination.[3]

| Property | Influence of Trifluoromethyl (CF₃) Group | Rationale & Significance |

| Lipophilicity (LogP/LogD) | Significant Increase | Enhances membrane permeability (e.g., cell entry, BBB penetration), potentially improving absorption and distribution.[5][8] |

| Metabolic Stability | Marked Increase | C-F bonds are resistant to CYP450-mediated oxidation, blocking metabolic hotspots and increasing drug half-life.[9][10] |

| Basicity (pKa) of Pyridine N | Significant Decrease | Strong electron-withdrawing nature reduces electron density on the nitrogen, making it less basic. This affects solubility and receptor interactions.[5] |

| Binding Affinity | Modulation (Often Increased) | Can enhance target binding through favorable electrostatic and hydrophobic interactions.[5][13] |

| Molecular Conformation | Can Induce Specific Conformations | The steric bulk and electronic properties of the CF₃ group can influence the molecule's preferred 3D shape, which is crucial for receptor fit.[3] |

Table 1: Summary of the Physicochemical Effects of Trifluoromethyl Substitution on Nicotinic Acid Derivatives.

Synthesis of Trifluoromethylated Nicotinic Acid Derivatives

The successful incorporation of a CF₃ group onto a nicotinic acid scaffold requires robust and efficient synthetic strategies. While numerous trifluoromethylation methods exist, their application to electron-deficient heterocyclic systems like pyridine can be challenging.[3][14] Several key intermediates, such as 2-, 4-, and 6-(trifluoromethyl)nicotinic acid, serve as versatile building blocks for more complex derivatives.[8][15][16]

Logical Flow of Synthetic Strategies

The diagram below illustrates a generalized decision-making process for synthesizing trifluoromethylated nicotinic acids, starting from either a pre-trifluoromethylated building block or by constructing the pyridine ring itself.

Caption: Decision workflow for synthesizing CF₃-nicotinic acid derivatives.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Dechlorinative Hydrogenation

This protocol describes the synthesis of 6-(trifluoromethyl)nicotinic acid from its 2-chloro precursor, a common and scalable method.[16]

1. Objective: To synthesize 6-(trifluoromethyl)nicotinic acid by removing the chlorine atom from 2-chloro-6-(trifluoromethyl)nicotinic acid using catalytic hydrogenation.

2. Materials & Equipment:

-

2-chloro-6-(trifluoromethyl)nicotinic acid (1 equivalent)

-

Methanol (solvent)

-

Triethylamine (TEA, 2 equivalents)

-

5% Palladium on Carbon (Pd/C, ~10% w/w of starting material)

-

Hydrogen gas (H₂) balloon

-

Concentrated Hydrochloric Acid (HCl)

-

Four-necked round-bottom flask, magnetic stirrer, thermometer, ice water bath, filtration apparatus (Nutsche filter or Büchner funnel).

3. Step-by-Step Procedure:

-

Reaction Setup: Charge a four-necked flask with 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).

-

Base Addition: Begin stirring and cool the mixture in an ice water bath. Slowly add triethylamine (9.0 g, 0.088 mol) dropwise to the flask.

-

Inerting: Replace the atmosphere in the flask with nitrogen gas.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst (1.0 g) to the reaction mixture.

-

Hydrogenation: Evacuate the nitrogen and replace the atmosphere with hydrogen gas. Attach a balloon filled with hydrogen to maintain a positive pressure.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material using a suitable technique (e.g., Thin Layer Chromatography or Liquid Chromatography).

-

Work-up: Once the reaction is complete, carefully filter off the Pd/C catalyst. Evaporate the methanol solvent under reduced pressure.

-

Precipitation: Dissolve the resulting residue in water (100 ml). Cool the solution to approximately 15°C and add concentrated HCl dropwise to adjust the pH to ~2, causing the product to crystallize.

-

Isolation: Age the slurry for one hour at 15°C, then collect the solid product by filtration.

-

Purification: Wash the filter cake with cold water and dry to yield 6-(trifluoromethyl)nicotinic acid.[16]

Pharmacological Implications: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid derivatives can interact with a variety of biological targets. A particularly important class of targets, especially in the fields of neuroscience and agrochemicals, are the nicotinic acetylcholine receptors (nAChRs).[2][17] These are ligand-gated ion channels that play critical roles in synaptic transmission. The incorporation of a CF₃ group can drastically alter the way these molecules interact with nAChRs, often shifting their function from agonist to antagonist or modulator.

Case Study: Triflumezopyrim - A CF₃-Nicotinic Acid Derivative as a nAChR Inhibitor

A compelling example is the mesoionic insecticide Triflumezopyrim . This molecule, which contains a trifluoromethyl-pyridine core, provides an excellent model for understanding the pharmacological impact of the CF₃ group. Unlike many neonicotinoid insecticides that act as nAChR agonists, Triflumezopyrim functions as a competitive modulator that inhibits the receptor.[7][18]

-

Binding Mode: Competitive binding studies using membranes from the aphid Myzus persicae have shown that Triflumezopyrim displaces the classic nAChR ligand ³H-imidacloprid with a high affinity (Ki value of 43 nM), indicating that it binds to the same orthosteric site as acetylcholine.[7]

-

Functional Effect: Despite binding to the agonist site, Triflumezopyrim does not effectively activate the channel. Instead, it acts as a potent inhibitor of nAChR currents. Voltage clamp studies on neurons from Periplaneta americana demonstrated an IC₅₀ of just 0.6 nM.[7] Co-application with acetylcholine revealed that this inhibitory action is both rapid and prolonged.[7]

This shift from agonism to potent inhibition is a direct consequence of the molecule's unique structure, where the trifluoromethyl group plays a key role in defining its interaction within the receptor's binding pocket. This distinct mode of action is crucial for overcoming resistance that has developed to agonist-based neonicotinoids.[6]

Caption: Mechanism of nAChR modulation by a CF₃-nicotinic derivative.

Experimental Protocols for Biological Evaluation

Evaluating the biological activity of novel trifluoromethylated nicotinic acid derivatives requires a suite of robust in vitro assays. The workflow typically involves assessing target binding, functional activity, and metabolic stability.

Workflow for In Vitro Evaluation

Caption: Standard workflow for the in vitro evaluation of nAChR modulators.

Protocol 1: nAChR Radioligand Binding Assay